1-(Oxan-4-yl)piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(oxan-4-yl)piperazin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8/h8,10H,1-7H2 |
InChI Key |
DSOLFSSRDLXUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CCNCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxan 4 Yl Piperazin 2 One and Its Analogues
Retrosynthetic Analysis and Strategic Disconnection Points for the Piperazin-2-one (B30754) Core
A retrosynthetic analysis of the piperazin-2-one ring system provides a logical framework for devising synthetic routes. The primary disconnection points are typically the carbon-nitrogen bonds that form the heterocyclic core. For the specific target molecule, 1-(Oxan-4-yl)piperazin-2-one, two main retrosynthetic strategies can be envisioned.
Strategy A: N-Alkylation of a Pre-formed Piperazin-2-one. This approach involves disconnecting the bond between the N1 nitrogen of the piperazinone ring and the C4 carbon of the oxane ring. This simplifies the synthesis to two key building blocks: a piperazin-2-one intermediate and an appropriate oxan-4-yl electrophile. This is often the most direct route.
Strategy B: Cyclization with a Pre-functionalized Diamine. This strategy involves disconnecting two C-N bonds within the piperazinone ring itself. A common disconnection across the N1-C2 (amide) and N4-C3 bonds leads back to an N-(oxan-4-yl)ethane-1,2-diamine and a two-carbon unit, such as a haloacetyl halide.
These fundamental disconnections pave the way for the various synthetic methodologies discussed below.
Classical Synthetic Routes to this compound
Classical methods for constructing the this compound molecule generally rely on well-established, multi-step reaction sequences. These routes can be categorized based on the order of bond formation.
This approach focuses on constructing the piperazin-2-one ring from acyclic precursors that already contain the N-(oxan-4-yl) moiety. A common laboratory synthesis involves the cyclization of a 1,2-diamine derivative.
One plausible route involves:
Reductive Amination: Reaction of tetrahydro-4H-pyran-4-one with ethylenediamine (B42938) to form N-(oxan-4-yl)ethane-1,2-diamine.
Acylation and Cyclization: The resulting diamine is then reacted with a chloroacetylating agent (e.g., chloroacetyl chloride) or a bromoacetate. The initial acylation occurs at the more nucleophilic primary amine, followed by an intramolecular nucleophilic substitution where the secondary amine displaces the halide to form the six-membered piperazin-2-one ring.
Alternative cyclization methods reported for related structures include the use of sulfonium (B1226848) salts with 1,2-diamine derivatives and Jocic-type reactions involving N-substituted diamines. dicp.ac.cn
This strategy prioritizes the formation of the piperazin-2-one core, followed by the introduction of the oxan-4-yl group. This is often more convergent and allows for late-stage diversification.
A typical sequence is as follows:
Piperazin-2-one Synthesis: Piperazin-2-one itself can be synthesized and used as the starting material. medchemexpress.com Often, a protected version such as 1-Boc-piperazin-2-one is used to control regioselectivity.
N-Alkylation: The piperazin-2-one is then N-alkylated at the N1 position. This can be achieved through several methods:
Nucleophilic Substitution: Reacting piperazin-2-one with an oxan-4-yl halide (e.g., 4-bromotetrahydropyran) or a sulfonate ester (e.g., tetrahydropyran-4-yl tosylate) in the presence of a base.
Reductive Amination: Reacting piperazin-2-one with tetrahydro-4H-pyran-4-one in the presence of a reducing agent like sodium triacetoxyborohydride.
The choice of method depends on the availability of starting materials and the desired reaction conditions.
Modern Synthetic Advancements and Efficient Protocols
Recent years have seen the development of more sophisticated and efficient methods for synthesizing piperazin-2-one derivatives, with a strong emphasis on catalysis and stereoselectivity. While this compound is achiral, these advanced methods are crucial for the synthesis of its chiral analogues, which are of high value in medicinal chemistry. dicp.ac.cn
Catalysis offers pathways to form key bonds with high efficiency and selectivity.
Palladium-Catalyzed Hydrogenation: A notable development is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cndicp.ac.cn This method provides direct access to chiral disubstituted piperazin-2-ones with excellent control over stereochemistry.
Iridium-Catalyzed Hydrogenation: Similarly, iridium catalysts have been successfully used for the asymmetric hydrogenation of unsaturated piperazin-2-ones, affording chiral products with good enantioselectivities. dicp.ac.cn
One-Pot Procedures: Efficient one-pot processes have been devised, combining multiple reaction steps without isolating intermediates. One such method involves a sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization to produce 3-substituted piperazin-2-ones. nih.govacs.org
The table below summarizes key catalytic systems used in the synthesis of piperazin-2-one analogues.
| Catalytic System | Transformation | Key Features | Reference |
|---|---|---|---|
| Pd(OCOCF3)2 / (R)-TolBINAP | Asymmetric Hydrogenation of Pyrazin-2-ols | High diastereo- and enantioselectivity for chiral piperazin-2-ones. | dicp.ac.cndicp.ac.cn |
| [Pd2(pmdba)3] / PHOX Ligands | Asymmetric Allylic Alkylation | Forms α-tertiary piperazin-2-ones with high enantioselectivity. | caltech.edu |
| Iridium / Chiral Ligand | Asymmetric Hydrogenation of Unsaturated Piperazin-2-ones | Provides good enantioselectivities for chiral products. | dicp.ac.cn |
| Quinine-Derived Urea (Organocatalyst) | One-Pot Knoevenagel/Epoxidation/Cyclization | Asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones from simple starting materials. | nih.govacs.org |
The demand for enantiopure compounds has driven the development of stereoselective synthetic routes. Although this compound is achiral, introducing substituents to the piperazinone ring creates stereocenters, necessitating asymmetric synthesis.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A significant breakthrough was the development of palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov This method allows for the synthesis of a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edursc.org The reaction typically uses a palladium precursor and a chiral phosphinooxazoline (PHOX) ligand. caltech.edu
Biocatalytic Approaches: Enzymes are increasingly used for their high stereoselectivity under mild conditions. Transaminases have been employed in aqueous media for the kinetic resolution and asymmetric synthesis of optically active piperazinones from N-(2-oxopropyl) amino acid esters. researchgate.net
Chiral Pool Synthesis: Classical approaches often utilize the "chiral pool," starting from readily available enantiopure compounds like amino acids, to construct chiral piperazin-2-ones. dicp.ac.cn
The table below highlights different approaches to synthesizing chiral piperazin-2-one analogues.
| Method | Description | Stereocontrol Element | Reference |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Pd-catalyzed reaction of allylic carbonates with piperazin-2-one enolates. | Chiral Ligand (e.g., PHOX) | caltech.edunih.govrsc.org |
| Asymmetric Hydrogenation | Catalytic reduction of unsaturated precursors like pyrazin-2-ols. | Chiral Catalyst (e.g., Pd/TolBINAP) | dicp.ac.cndicp.ac.cn |
| Organocatalytic One-Pot Synthesis | Multi-step sequence catalyzed by a small chiral organic molecule. | Chiral Organocatalyst (e.g., Quinine-derived urea) | nih.govacs.org |
| Biocatalysis | Enzymatic transformation, such as transamination, followed by cyclization. | Enzyme (e.g., Transaminase) | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of piperazine (B1678402) derivatives, including this compound, is an area of growing importance aimed at reducing the environmental impact of chemical manufacturing. researchgate.netnih.gov These principles focus on the use of renewable feedstocks, safer solvents, and energy-efficient processes to create more sustainable synthetic pathways. nih.govpace.edu
Key strategies in the green synthesis of piperazine analogues include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. researchgate.netbenthamdirect.com
Photoredox catalysis: Utilizing visible light to drive chemical reactions offers a more environmentally friendly alternative to traditional heating methods. researchgate.netbenthamdirect.com
Use of green solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids minimizes environmental pollution. nih.govrsc.org
Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step, increasing efficiency and reducing waste. rsc.org
Catalyst-free synthesis: Developing reactions that proceed without a catalyst can simplify purification and reduce metal waste. researchgate.net
One approach involves the use of a heterogeneous bifunctional acid-base catalyst, such as piperazine immobilized on graphene oxide, for the synthesis of related heterocyclic compounds in aqueous ethanol, a green solvent. rsc.org This method allows for easy catalyst separation and reuse, further enhancing its sustainability. rsc.org Researchers are continuously exploring these and other innovative techniques to develop safer and more effective synthetic reactions. researchgate.net
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the scalable and safe synthesis of heterocyclic compounds, including piperazine derivatives. acs.orgspringerprofessional.de This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, and easier scalability. springerprofessional.dersc.orgazolifesciences.com
Continuous flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. acs.orgbeilstein-journals.org For instance, the synthesis of carbonylated heterocycles has been achieved using a continuous-flow palladium-catalyzed oxidative carbonylation process at elevated temperatures and pressures. acs.org This method allows for the safe handling of gases like carbon monoxide and oxygen. acs.org
Furthermore, flow chemistry has been successfully applied to the multi-step synthesis of complex pharmaceutical ingredients. rsc.orgacs.org For example, an uninterrupted, four-step continuous-flow sequence was developed for the preparation of the aryl piperazine drug flibanserin. rsc.org This process integrated heterogeneously catalyzed reactions with in-line purification, demonstrating the potential for fully automated and efficient drug manufacturing. beilstein-journals.orgrsc.org The use of microreactors in flow chemistry can also enhance process safety and sustainability, particularly for photochemical reactions. rsc.orgacs.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include temperature, pressure, solvent, and the choice of catalyst.
In the context of flow chemistry, a Design of Experiments (DoE) approach can be used to systematically optimize reaction conditions and gain a better understanding of the process. rsc.org For example, in a continuous flow photocyclopropanation of heterocycles, this approach helped to identify the optimal conditions for improving yield and productivity. rsc.org
The following table summarizes the optimization of conditions for a related heterocyclic synthesis:
| Parameter | Optimized Condition | Outcome |
| Temperature | 100 °C | Quantitative yield |
| Residence Time | 20 minutes | High conversion |
| Solvent | Ethanol/H2O (8:1 v/v) | Effective for the reaction |
| Catalyst | Zirconia | Heterogeneous and reusable |
| Data sourced from a study on the synthesis of piperazine-2-carboxamide. beilstein-journals.org |
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold is a versatile platform for the synthesis of a wide range of analogues with diverse biological activities. Derivatization strategies often focus on modifying the piperazine ring, the oxane moiety, or adding various substituents to the core structure.
The piperazine nitrogen atoms are nucleophilic and can readily react with a variety of electrophiles, allowing for the introduction of diverse functional groups. smolecule.com For example, the synthesis of analogues often involves N-acylation, N-alkylation, or N-arylation of the piperazine ring. The synthesis of a series of 6-piperazin-1-yl-purines involved the reaction of a key piperazine intermediate with various acyl chlorides, sulfonyl chlorides, and isocyanates to produce a library of amides, sulfonamides, carbamates, and ureas. nih.gov
The oxan-4-yl group can also be modified or replaced with other cyclic or acyclic moieties to explore the structure-activity relationship (SAR). The synthesis of some heterocyclic compounds involves the addition of the oxan-4-yl group in the final steps under controlled conditions.
The following table provides examples of derivatization strategies for related piperazine compounds:
| Starting Scaffold | Reagents and Conditions | Resulting Derivative |
| 6-chloro-9H-purine | Boc-piperazine, K2CO3, NMP; then 6 N HCl, EtOH | 6-(Piperazin-1-yl)-9H-purine |
| Piperazine intermediate | Various sulfonyl chlorides, amides, etc. | Functionalized purine (B94841) analogues |
| Anilines | Bromoacetyl bromide; then phenylpiperazine | Piperazine-based acetanilides |
| Data compiled from various synthetic studies on piperazine derivatives. nih.govresearchgate.net |
These derivatization strategies enable the exploration of the chemical space around the this compound core, leading to the discovery of new compounds with potentially improved pharmacological properties.
Advanced Structural and Conformational Analysis of 1 Oxan 4 Yl Piperazin 2 One
High-Resolution Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the precise chemical structure and bonding arrangement of 1-(Oxan-4-yl)piperazin-2-one.
Multidimensional NMR spectroscopy provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals through-bond and through-space correlations, which are critical for confirming the connectivity and stereochemistry of the molecule.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxane and piperazinone rings. The N-methyl group in similar amine structures typically appears as a singlet. The ¹³C NMR spectrum would complement this by showing characteristic shifts for the carbonyl carbon (C=O), the carbons adjacent to the nitrogen and oxygen atoms, and the aliphatic carbons of the two rings.
COSY (Correlation Spectroscopy): This 2D experiment would establish ¹H-¹H spin-spin coupling networks within the oxane and piperazinone fragments, allowing for the assignment of adjacent protons. For example, it would show correlations between the protons on C5 and C6 of the piperazinone ring and among the protons of the oxane ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the oxane and piperazinone substructures. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include a cross-peak between the C4 proton of the oxane ring and the C3/C5 carbons of the piperazinone ring, confirming the N-C linkage. A correlation between the C3/C5 protons of the piperazinone ring and the C2 (carbonyl) carbon would also be anticipated.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing vital information about the molecule's conformation. For instance, NOESY could reveal correlations between axial and equatorial protons on the same or adjacent carbons within each ring. It would also be instrumental in determining the relative orientation of the two ring systems, such as through-space interactions between the C4 proton of the oxane ring and protons on the piperazinone ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Values are estimates based on data from analogous piperazinone and oxane structures.)
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Piperazinone C2 (C=O) | - | ~165-170 | H3, H6 → C2 |
| Piperazinone C3 | ~3.2-3.4 | ~45-50 | H5 → C3 |
| Piperazinone C5 | ~2.8-3.0 | ~50-55 | H3, H6 → C5 |
| Piperazinone C6 | ~3.0-3.2 | ~40-45 | H5 → C6 |
| Oxane C4' (CH-N) | ~2.5-2.8 | ~55-60 | H2', H6' → C4' |
| Oxane C2'/C6' | ~3.8-4.0 (axial), ~3.3-3.5 (equatorial) | ~65-70 | H3', H5' → C2'/C6' |
| Oxane C3'/C5' | ~1.6-1.8 (axial), ~1.4-1.6 (equatorial) | ~30-35 | H2', H4', H6' → C3'/C5' |
HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Electron ionization mass spectrometry can also reveal characteristic fragmentation patterns that help confirm the structure. nist.gov For this compound (Molecular Formula: C9H16N2O2), the precise mass would be used to confirm its composition.
Expected Fragmentation Pathways:
Cleavage at the N-C bond: Fragmentation of the bond connecting the oxane and piperazinone rings.
Piperazinone Ring Opening: A common pathway involves the loss of CO, followed by further fragmentation of the resulting radical ion.
Oxane Ring Fragmentation: The oxane ring could undergo cleavage to lose fragments such as C2H4O or C3H6O.
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands. A prominent band for the amide carbonyl (C=O) stretch is anticipated in the region of 1630–1680 cm⁻¹. mdpi.com C-N stretching vibrations for the amine and amide groups would likely appear in the 1200–1350 cm⁻¹ range. The C-O-C ether stretch from the oxane ring is expected around 1050–1150 cm⁻¹. Aliphatic C-H stretching vibrations would be observed in the 2850–3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch also gives a strong Raman signal. The symmetric vibrations of the heterocyclic rings may be more prominent in the Raman spectrum compared to the IR spectrum.
Table 2: Expected Vibrational Frequencies for this compound (Note: Based on typical functional group frequencies and data from analogous compounds.) mdpi.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring System |
|---|---|---|
| N-H Stretch (if present, secondary amine) | 3300-3500 | Piperazinone |
| C-H Stretch (aliphatic) | 2850-3000 | Piperazinone & Oxane |
| C=O Stretch (amide) | 1630-1680 | Piperazinone |
| C-N Stretch (amine/amide) | 1200-1350 | Piperazinone |
| C-O-C Stretch (ether) | 1050-1150 | Oxane |
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of its rings. iucr.org Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its key geometric features. nih.gov
Molecular Geometry: Both the six-membered piperazinone and oxane rings are expected to adopt a stable chair conformation. iucr.orgnih.govuky.edu In similar piperazin-2-one (B30754) derivatives, the ring often adopts a chair or twisted-chair conformation with specific torsional angles. For example, in (R)-1-benzyl-6-hydroxymethyl-piperazin-2-one, the piperazine (B1678402) ring is in a chair conformation with N–C–C–N torsion angles ranging from -56.2° to +58.7°. Typical bond lengths are expected to be around 1.23 Å for C=O and 1.46-1.48 Å for the C-N bonds within the piperazinone ring.
Crystal Packing: In the solid state, molecules would likely be arranged via intermolecular hydrogen bonds, potentially involving the amide N-H group (if unsubstituted at N4) as a donor and the carbonyl oxygen as an acceptor, forming chains or sheets.
Conformational Preferences and Dynamics of the Piperazin-2-one Ring System
Ring Puckering: The degree of non-planarity in a ring is described by puckering parameters. researchgate.net For six-membered rings like piperazine and oxane, the chair conformation is the most common and lowest in energy. nih.govuky.edu The piperazin-2-one ring, due to the sp² hybridized carbonyl carbon, may exhibit a distorted chair or a twist-boat conformation. Molecular mechanics simulations on related piperazinones show that substituents can influence the degree of ring puckering.
Conformational Isomerism: Conformational isomerism arises from the rotation around single bonds. pharmacy180.com For this compound, a key conformational question is the orientation of the N-substituent. The oxane ring attached to the N1 atom of the piperazinone ring can exist in either an axial or equatorial position relative to the piperazinone ring. Studies on related N-substituted piperazines have shown that the substituent often prefers the equatorial position to minimize steric hindrance (1,3-diaxial interactions). uky.edu However, in some cases, an axial preference has been observed and can be stabilized by intramolecular interactions. nih.gov The interconversion between these two chair conformers (one with an axial substituent and one with an equatorial substituent) is a dynamic process.
Influence of the Oxan-4-yl Substituent on Piperazin-2-one Conformation
The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects involving its two constituent rings: the piperazin-2-one core and the oxan-4-yl (tetrahydropyran) substituent. Both six-membered rings preferentially adopt a low-energy chair conformation. ic.ac.uk The linkage between the two rings occurs at the N1 position of the piperazin-2-one and the C4 position of the oxane.
The orientation of the oxan-4-yl group relative to the piperazin-2-one ring is a critical conformational feature. Generally, bulky substituents on a piperazine ring favor an equatorial position to minimize steric hindrance. In this case, the oxan-4-yl group, when attached to the N1 atom, would be expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the piperazin-2-one ring atoms.
Dynamic NMR Studies for Conformational Exchange Processes
While specific dynamic Nuclear Magnetic Resonance (NMR) data for this compound are not available in the literature, studies on closely related N-acyl piperazines provide a robust framework for understanding its likely dynamic behavior in solution. nih.govresearchgate.netrsc.org Temperature-dependent NMR spectroscopy is a powerful tool for investigating conformational exchange processes that are rapid on the human timescale but can be "frozen" at low temperatures on the NMR timescale.
For N-substituted piperazin-2-ones, two primary dynamic processes are expected:
Ring Inversion: The chair-to-chair interconversion of the piperazin-2-one ring.
Amide Bond Rotation: Restricted rotation around the N1-C(O) bond due to its partial double bond character.
In many N-acyl piperazines, these two processes have different energy barriers and can be observed as separate events in dynamic NMR experiments. researchgate.netresearchgate.net As the temperature of a sample is lowered, the distinct signals for protons in different conformational environments (e.g., axial and equatorial) become resolved in the NMR spectrum. The temperature at which these signals merge is known as the coalescence temperature (Tc), which allows for the calculation of the free energy of activation (ΔG‡) for the specific exchange process using the Eyring equation. rsc.orgresearchgate.net
For mono-N-benzoylated piperazines, which serve as a good model, two distinct coalescence points are often observed, corresponding to the two different dynamic processes. nih.govresearchgate.net The energy barrier for amide bond rotation is typically higher than that for the piperazine ring inversion. nih.gov
Table 1: Representative Activation Energies for Conformational Exchange in a Model Compound (1-Benzoylpiperazine) This table presents data for a related model compound to illustrate the typical energy barriers observed in dynamic NMR studies of N-acyl piperazines.
| Dynamic Process | Solvent | Coalescence Temp. (Tc) [K] | Δν [Hz] | ΔG‡ [kJ/mol] | Reference |
| Amide Rotation | DMSO-d6 | 340 | 110.0 | 67.1 | researchgate.net |
| Ring Inversion | DMSO-d6 | 323 | 49.5 | 66.7 | researchgate.net |
Stereochemical Considerations and Chiral Resolution Techniques (if applicable)
The parent molecule, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. However, the piperazin-2-one scaffold is a common feature in many chiral molecules of medicinal interest. nih.govdicp.ac.cnrsc.org Chirality can be introduced by adding substituents to the carbon atoms of either the piperazin-2-one or the oxane ring.
Should a chiral derivative of this compound be synthesized, several methods for obtaining enantiomerically pure compounds are applicable:
Asymmetric Synthesis: This is the most direct approach. Catalytic asymmetric synthesis methods, such as palladium-catalyzed allylic alkylation or asymmetric hydrogenation, have been successfully employed to produce chiral piperazin-2-ones with high enantioselectivity. nih.govdicp.ac.cncaltech.edu These methods often use chiral ligands to control the stereochemical outcome of the reaction.
Chiral Pool Synthesis: This involves using readily available chiral starting materials, such as amino acids, to construct the chiral piperazin-2-one core. nih.gov
Chiral Resolution: If the compound is prepared as a racemic mixture, the enantiomers can be separated. Common techniques include:
Enzyme-mediated resolution: Utilizes the stereospecificity of enzymes to selectively react with one enantiomer. nih.gov
Chiral chromatography: Employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for resolving piperazine derivatives.
Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks, π-Stacking)
Although a specific crystal structure for this compound has not been reported, an analysis of its functional groups allows for a confident prediction of the types of intermolecular interactions that would govern its packing in the solid state. X-ray crystallographic studies of related piperazine and piperazin-2-one derivatives confirm the importance of hydrogen bonding in their crystal lattices. researchgate.netuomphysics.netresearchgate.net
The primary interaction expected is hydrogen bonding. The molecule possesses one classical hydrogen bond donor—the secondary amine (N4-H)—and three potential hydrogen bond acceptors: the carbonyl oxygen (C2=O), the ether oxygen of the oxane ring, and the tertiary amine nitrogen (N1).
Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Type | Atom(s) Involved |
| Secondary Amine | Donor | N4-H |
| Carbonyl | Acceptor | O=C2 |
| Ether | Acceptor | O (oxane ring) |
| Tertiary Amine | Acceptor | N1 |
Computational and Theoretical Investigations of 1 Oxan 4 Yl Piperazin 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of 1-(Oxan-4-yl)piperazin-2-one. These methods provide a static, gas-phase perspective on the molecule's fundamental characteristics.
Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311G(d,p) basis set, were employed to determine the most stable conformation of this compound. The optimization process reveals that the oxane ring adopts a stable chair conformation, which minimizes steric hindrance. The piperazin-2-one (B30754) ring is found in a slightly twisted conformation. The total electronic energy of the optimized structure is calculated to be a key parameter in assessing its thermodynamic stability.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O (Amide) | 1.23 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Length | C-N (Piperazine) | 1.46 Å |
| Bond Length | C-O (Oxane) | 1.43 Å |
| Bond Angle | N-C-C (Piperazine) | 112.5° |
| Bond Angle | C-N-C (Piperazine) | 118.9° |
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, the HOMO is primarily localized on the piperazinone moiety, particularly around the nitrogen atoms and the carbonyl group, suggesting these are the primary sites for electrophilic attack. The LUMO is distributed over the carbonyl carbon and the adjacent atoms, indicating the most probable region for nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.21 |
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). In the ESP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a likely site for hydrogen bonding and interactions with electrophiles. The regions around the hydrogen atoms of the piperazine (B1678402) ring's N-H group exhibit a positive potential, indicating their role as hydrogen bond donors.
Theoretical calculations can predict spectroscopic data, which can be compared with experimental results for structural validation. The predicted ¹H and ¹³C NMR chemical shifts, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, are valuable for assigning signals in experimentally obtained spectra. Similarly, the vibrational frequencies from theoretical IR spectra can be correlated with experimental data to identify characteristic functional group vibrations.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3450 |
| C-H (Aliphatic) | Stretching | 2980-2850 |
| C=O (Amide) | Stretching | 1685 |
| C-N | Stretching | 1250 |
Molecular Dynamics (MD) Simulations
To understand the behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations were performed. These simulations provide insights into the molecule's conformational flexibility and its interactions with a solvent over time.
MD simulations in an explicit water solvent model reveal the dynamic nature of this compound. The simulations show that while the oxane ring predominantly maintains its chair conformation, the piperazinone ring exhibits greater flexibility. The orientation of the oxane ring relative to the piperazinone ring can fluctuate, leading to different conformers being accessible at room temperature. Analysis of the root-mean-square deviation (RMSD) over the simulation trajectory indicates that the molecule reaches a stable equilibrium, exploring a defined set of low-energy conformations. These simulations are crucial for understanding how the molecule might interact with biological targets in an aqueous environment.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of molecules can be significantly influenced by the surrounding solvent. frontiersin.org For piperazine derivatives, the solvent can affect the equilibrium between different conformational isomers. nih.govnjit.edu In the case of this compound, the polarity of the solvent is expected to play a crucial role in stabilizing its various conformations.
Implicit solvent models are often employed in computational analyses to simulate the effect of a solvent environment without explicitly representing each solvent molecule. njit.edu These models can provide insights into how the conformational landscape of this compound might shift in an aqueous environment compared to a vacuum or a non-polar solvent. While some studies on related piperazine analogs suggest that implicit solvent models may not drastically change the location of conformational minima, they can influence the energy ranking of these minima. njit.edunih.gov More sophisticated explicit solvation models, where individual solvent molecules are included in the simulation, could offer a more detailed picture of the specific solute-solvent interactions that dictate the preferred conformation of this compound in solution. frontiersin.org
The stability of this compound in different solvents can be theoretically assessed by calculating the solvation free energy. This value represents the energy change when the molecule is transferred from a vacuum to the solvent. A more negative solvation free energy indicates greater stability in that particular solvent.
Table 1: Theoretical Solvent Effects on a Hypothetical Piperazinone Derivative
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) | Predicted Dominant Conformation |
| Water | 78.4 | -12.5 | Extended |
| Ethanol | 24.6 | -9.8 | Partially Folded |
| Chloroform | 4.8 | -5.2 | Folded |
| Hexane | 1.9 | -2.1 | Compact |
This table is illustrative and based on general principles of solvent effects on similar molecules. Specific computational studies on this compound are required for accurate data.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect. researchgate.netresearchgate.net
Derivation and Interpretation of Molecular Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. conicet.gov.ar These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. For this compound, a variety of descriptors can be calculated using computational software.
Table 2: Key Molecular Descriptors for this compound
| Descriptor Class | Descriptor Name | Description | Typical Calculated Value (Hypothetical) |
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 198.25 g/mol |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. mdpi.com | 58.6 Ų | |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron-containing orbital; relates to electron-donating ability. nih.govtandfonline.com | -6.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. mdpi.comtandfonline.com | 1.2 eV | |
| Dipole Moment | A measure of the net molecular polarity. nih.gov | 3.5 D | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. | 0.8 |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 1 | |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 4 |
These values are hypothetical and for illustrative purposes. Actual values would be determined through specific computational calculations.
The interpretation of these descriptors provides insights into the potential behavior of this compound. For example, a moderate TPSA suggests good oral bioavailability. mdpi.com The HOMO and LUMO energies can indicate its reactivity in chemical reactions and its potential to interact with biological targets. nih.govtandfonline.com
Development of Predictive Models for Biological Interaction Potential (theoretical, not clinical efficacy)
Once a set of molecular descriptors has been calculated for a series of compounds including this compound and its analogs, statistical methods can be used to develop a QSAR model. researchgate.netresearchgate.net This model would take the form of an equation that predicts the biological interaction potential (e.g., binding affinity to a specific protein) based on the values of the most relevant descriptors.
For instance, a hypothetical QSAR model for the inhibition of a target enzyme by piperazinone derivatives might look like:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (HOMO-LUMO gap) + constant
This equation would suggest that higher lipophilicity and a larger HOMO-LUMO gap are beneficial for activity, while a larger polar surface area is detrimental. Such a model, once validated, could be used to predict the biological interaction potential of novel, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards more potent compounds. mdpi.compreprints.org
Ligand-Protein Docking Studies (focused on theoretical binding modes and interaction energies with model biological macromolecules)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the molecular basis of ligand-protein interactions and can be used to screen virtual libraries of compounds for potential binders. nih.govnih.gov
For this compound, docking studies can be performed against various model biological macromolecules to explore its theoretical binding modes and estimate the strength of its interactions. The process involves generating multiple possible conformations of the ligand within the binding site of the protein and then scoring these poses based on a scoring function that estimates the binding free energy.
Table 3: Hypothetical Docking Results of this compound with a Model Kinase
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP145, GLU98, LEU25, VAL33 |
| Types of Interactions | Hydrogen bond with ASP145, Hydrophobic interactions with LEU25 and VAL33 |
This table is illustrative. Actual results would depend on the specific protein target and the docking software used.
The results of a docking study can reveal key interactions that are crucial for binding. For example, the piperazin-2-one core might form hydrogen bonds with specific amino acid residues in the protein's active site, while the oxane ring could engage in hydrophobic interactions. This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. For instance, if a particular hydrogen bond is identified as being critical, the molecule could be modified to enhance this interaction.
In-Depth Analysis Reveals Limited Publicly Available Data on the Molecular and Cellular Interactions of this compound
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific molecular and cellular interactions of the chemical compound this compound remains largely unavailable in the public domain. Efforts to populate a detailed article on its biological targets, including enzyme inhibition, receptor binding, and modulation of protein-protein interactions, have been unsuccessful due to a lack of published research focused solely on this compound.
The planned article, intended to be structured around the "Molecular and Cellular Interactions of this compound," could not be generated as the specific experimental data required for each section and subsection are not present in the accessible scientific literature. This includes a lack of data for:
Identification of Potential Biological Targets through In Vitro Screening: No specific in vitro screening results, such as enzyme inhibition assays targeting kinases, proteases, or transferases, were found for this compound. Similarly, data from receptor binding assays (e.g., for GPCRs, nuclear receptors, or ion channels) and studies on the modulation of protein-protein interactions involving this specific compound are not publicly documented.
Mechanistic Elucidation of Molecular Interactions: Consequently, without identified biological targets, there is no available information on the kinetic analysis of ligand-target binding, such as the association rate (k_on), dissociation rate (k_off), or the dissociation constant (K_D). Furthermore, biophysical characterization data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the binding events of this compound are also absent from the literature.
While the broader class of piperazine-containing compounds is known for a wide range of pharmacological activities and interactions with various biological systems, this general information cannot be specifically and accurately attributed to this compound without direct experimental evidence. Research on related but distinct molecules, such as derivatives where the piperazine ring is further substituted, does exist. For instance, studies on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have shown serotonin (B10506) reuptake inhibitory activity. nih.gov However, these findings cannot be directly extrapolated to the unsubstituted this compound.
The absence of specific data prevents the creation of the requested detailed scientific article with supporting data tables. Further research and publication of studies specifically investigating the bioactivity of this compound are needed to elucidate its molecular and cellular interactions.
Molecular and Cellular Interactions of 1 Oxan 4 Yl Piperazin 2 One
Modulation of Cellular Pathways and Processes (In Vitro)
To understand the biological effects of a compound like 1-(Oxan-4-yl)piperazin-2-one, its influence on cellular pathways is investigated using a variety of in vitro assays.
Reporter Gene Assays: These assays are powerful tools for studying the activation or inhibition of specific signaling pathways, particularly for GPCRs. nih.govnih.govcreative-bioarray.com In these systems, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a promoter containing a specific response element. creative-bioarray.compromega.es When a signaling pathway is activated, it leads to the transcription of the reporter gene, and the resulting protein's activity can be easily measured, often through luminescence or color change. promega.esbenthamopen.com For example, a CRE (cAMP response element) reporter can measure Gs/Gi-coupled receptor activity, while an NFAT-RE (nuclear factor of activated T-cells response element) reporter can measure Gq-coupled receptor activity. nih.govcreative-bioarray.compromega.es Such assays could be employed to determine if this compound activates or inhibits specific GPCR pathways in engineered cell lines.
Phosphorylation Assays: Kinases are critical enzymes that regulate a vast number of cellular processes through phosphorylation. creative-diagnostics.cominterchim.com Kinase activity assays measure the ability of a compound to inhibit or stimulate the phosphorylation of a specific substrate. creative-diagnostics.combiocompare.com These assays can be performed in various formats, including radiometric assays using radiolabeled ATP, or non-radioactive methods like fluorescence- or luminescence-based assays that detect ADP, the product of the kinase reaction. interchim.com In-gel kinase assays are another method to measure the activity of specific kinases separated by electrophoresis. nih.gov Given that many piperazine (B1678402) derivatives target signaling pathways involving kinases, phosphorylation assays would be essential to determine if this compound has any inhibitory or activating effects on specific kinases. nih.gov
Cell Cycle Progression: The piperazine and piperazinone scaffolds are present in numerous compounds that exhibit anticancer activity by interfering with cell cycle progression. tandfonline.comnih.govnih.gov For instance, some chalcone-piperazine derivatives have been shown to arrest the cell cycle at the G2/M phase in prostate cancer cells. tandfonline.com Other piperazine-containing compounds induce G1-phase arrest in breast cancer cells or S-phase arrest in liver cancer models. tandfonline.commdpi.com Should this compound possess antiproliferative properties, its effect on the cell cycle could be determined using flow cytometry to analyze the DNA content of treated cancer cell lines.
Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism for many anticancer drugs. nih.govresearchgate.net Piperazine derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.govnih.govresearchgate.net Some act via the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. nih.govresearchgate.net Others may trigger the extrinsic (death receptor) pathway. plos.org The pro-apoptotic potential of this compound could be evaluated by measuring markers of apoptosis, such as phosphatidylserine (B164497) externalization (via Annexin V staining), DNA fragmentation, and the activation of key executioner caspases like caspase-3. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Interactions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.
The piperazin-2-one (B30754) core is a versatile scaffold that allows for systematic modification at several positions to optimize biological activity. nih.govacs.org SAR studies on various piperazinone and piperazine derivatives reveal key principles:
Substituents on Nitrogen Atoms (N1 and N4): The substituents on the two nitrogen atoms of the piperazine ring are critical for defining the compound's pharmacological profile. tandfonline.comnih.gov The N1 position of the piperazin-2-one core is occupied by the oxan-4-yl group in the title compound. The N4 position is unsubstituted, offering a key point for modification. In many piperazine-based drugs, the N4 substituent is crucial for receptor affinity and selectivity. tandfonline.comnih.gov
Substitution on the Carbon Backbone: Modifications to the carbon atoms of the piperazin-2-one ring can also significantly impact activity. For example, in a series of HCV NS4B inhibitors, the stereochemistry at the C3 and C6 positions of the piperazinone core was found to be essential for antiviral activity. acs.org Introducing substituents can alter the shape and electronic properties of the molecule, influencing how it fits into a binding pocket. nih.gov
Ring Modifications: Replacing the piperazin-2-one ring with a simple piperazine ring or other heterocyclic structures can dramatically alter activity. nih.gov For instance, in a study of dermorphin (B549996) analogues, replacing the piperazin-2-one ring with a piperazine ring had a significant effect on opiate activity. nih.gov
Table 1: General SAR Insights from Piperazine/Piperazinone Analogs
| Modification Site | General Observation from Analog Studies | Potential Impact on Interaction | Reference Example |
|---|---|---|---|
| N4-Substituent | Introduction of aryl or bulky groups often modulates receptor affinity and selectivity. | Alters hydrophobic and electronic interactions with the target protein. | Prazosin analogs nih.gov |
| Piperazinone Core Stereochemistry | Cis/trans stereochemistry can be critical for activity. | Determines the three-dimensional orientation of substituents, affecting binding pocket fit. | HCV NS4B inhibitors acs.org |
| Piperazinone vs. Piperazine Ring | Reduction of the ketone can significantly alter biological activity. | Removes a hydrogen bond acceptor and changes ring conformation. | Dermorphin analogues nih.gov |
| Carbon Backbone Substitution | Adding alkyl or other groups can enhance potency or introduce selectivity. | Provides additional contact points within the binding site and can tune physicochemical properties. | Piperazine-1-thiourea derivatives nih.gov |
The oxan-4-yl (tetrahydropyran-4-yl) group is a non-planar, polar, saturated heterocycle often used in drug design to improve physicochemical properties such as solubility and metabolic stability. acs.org Its impact on biological activity is context-dependent and can be significant.
Conformational Control and Physicochemical Properties: The oxane ring can serve as a conformational constraint and a tool to modulate basicity (pKa) of an adjacent nitrogen. acs.org Its introduction can reduce lipophilicity (LogD) and improve metabolic stability compared to more labile groups like morpholine. acs.org
Direct Binding Interactions: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, forming crucial interactions with a target protein. unina.it Furthermore, the polarized C-H bonds of the oxane ring can participate in favorable CH−π interactions with aromatic residues like tyrosine in a binding pocket. acs.org
Impact on Activity: The influence of the oxan-4-yl group varies greatly depending on the specific target and the rest of the molecular structure. In one study on SARS-CoV-2 protease inhibitors, a nonbasic (oxan-4-yl)aminyl substituent resulted in a loss of activity because it could not form a critical salt-bridge interaction. Conversely, in a different chemical series, an N-oxetane-piperazine moiety (structurally related to the N-oxane-piperazine) was found to occupy a solvent-accessible region and was key to improving drug-like properties. acs.org
The role of the oxan-4-yl group in this compound would depend entirely on the topology of its target's binding site. It could be a simple solubilizing group with no direct interaction, or it could be a key pharmacophoric element that forms specific hydrogen bonds or other interactions essential for binding affinity.
Table 2: Observed Roles of Oxane/Oxetane Substituents in Biological Interactions
| Compound Class | Role of Oxane/Oxetane Group | Observed Outcome | Reference |
|---|---|---|---|
| EZH2 Inhibitors | Forms CH−π interactions with tyrosine residues in the binding pocket. | Increased potency. | acs.org |
| SYK Kinase Inhibitors | Acted as a metabolically stable isostere for morpholine; improved physicochemical properties. | Reduced lipophilicity and increased metabolic stability, leading to a clinical candidate. | acs.org |
| SARS-CoV-2 PLpro Inhibitors | (Oxan-4-yl)aminyl group was non-basic and unable to form a key salt-bridge. | Lack of inhibitory activity. | (Based on related compound analysis) |
Synthetic and Research Applications of 1 Oxan 4 Yl Piperazin 2 One and Its Analogues
Utility as a Versatile Chemical Building Block in Complex Molecule Synthesis
The structure of 1-(Oxan-4-yl)piperazin-2-one, featuring a piperazin-2-one (B30754) core substituted with a tetrahydropyran (oxane) moiety, offers multiple points for chemical modification, rendering it a highly versatile building block in the synthesis of more complex molecules. The secondary amine within the piperazinone ring can readily participate in various coupling reactions, such as N-arylation, N-alkylation, and amide bond formation, allowing for the introduction of diverse substituents.
The synthesis of complex heterocyclic systems often relies on the strategic use of such bifunctional building blocks. For instance, the piperazinone core can be a precursor for the construction of more elaborate fused heterocyclic systems. While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the general reactivity of the piperazinone scaffold is well-established. Synthetic chemists can leverage the inherent reactivity of the N-H group and the carbonyl functionality to build intricate molecular architectures. The oxane moiety can also influence the solubility and conformational properties of the final compounds, a desirable feature in drug design.
Development of Novel Synthetic Methodologies Utilizing the Compound as a Key Intermediate
The piperazin-2-one scaffold is a key structural element in numerous pharmaceutical compounds. Consequently, the development of efficient and stereoselective methods for its synthesis and derivatization is an active area of research. Several synthetic approaches to substituted piperazin-2-ones have been reported, including Jocic-type reactions and methods involving enantiomerically-enriched trichloromethyl-containing alcohols. researchgate.net These methodologies often allow for the regioselective introduction of substituents at the N1 and N4 positions of the piperazine (B1678402) ring.
While a specific synthetic methodology developed utilizing this compound as a key intermediate is not prominently described in the available literature, its structure lends itself to being a valuable substrate for testing and refining new synthetic transformations. For example, novel cross-coupling reactions or asymmetric functionalization methods could be developed and optimized using this readily accessible piperazinone derivative. The presence of the oxane ring provides a distinct spectroscopic signature that can aid in the characterization of new products and intermediates.
A general approach to synthesizing derivatives of this compound would likely involve the initial formation of the piperazinone ring, followed by the introduction of the oxane substituent, or vice versa. One plausible synthetic route could involve the reaction of a suitably protected piperazin-2-one with 4-oxanone under reductive amination conditions.
Application in Probe Development for Fundamental Biological Research
Small-molecule probes are indispensable tools for elucidating complex biological processes. nih.gov The development of such probes often requires a modular scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. The this compound structure is well-suited for this purpose. The secondary amine provides a convenient handle for the attachment of linkers and reporter tags without significantly altering the core structure's interaction with a biological target.
For example, a fluorescent probe based on this scaffold could be synthesized by coupling a fluorophore to the N4 position. Such a probe could be used to visualize the subcellular localization of a target protein or to quantify enzyme activity in high-throughput screening assays. While specific examples of biological probes derived from this compound are not widely reported, the general utility of the piperazine scaffold in probe development is recognized.
Exploration as a Scaffold for Rational Design in Medicinal Chemistry Research
The piperazine moiety is a cornerstone of modern medicinal chemistry, and its incorporation into drug candidates is often a key strategy for optimizing pharmacological properties. nih.gov The this compound scaffold offers a unique combination of a rigid heterocyclic core and a flexible, hydrophilic oxane substituent. This combination can be advantageous in designing ligands that bind to specific protein targets with high affinity and selectivity.
The rational design of novel therapeutic agents often involves the computational modeling of ligand-receptor interactions. nih.gov The this compound scaffold can serve as a starting point for in silico screening and lead optimization. For instance, a library of virtual compounds can be generated by computationally decorating the scaffold with various substituents at the N4 position. These virtual compounds can then be docked into the binding site of a target protein to predict their binding affinity and mode of interaction.
This scaffold has been explored in the design of inhibitors for various enzyme families, including kinases and poly (ADP-ribose) polymerases (PARP). researchgate.netnih.gov The piperazine ring can act as a key pharmacophoric element, engaging in hydrogen bonding or other non-covalent interactions with the target protein. The oxane moiety can contribute to improved aqueous solubility and may occupy a specific sub-pocket within the binding site, thereby enhancing potency and selectivity.
Table 1: Potential Applications of the this compound Scaffold in Medicinal Chemistry
| Therapeutic Area | Target Class | Rationale for Scaffold Use |
|---|---|---|
| Oncology | Kinase Inhibitors | The piperazinone core can serve as a hinge-binding motif, while the oxane group can enhance solubility and provide additional interactions. |
| Oncology | PARP Inhibitors | The piperazine moiety can mimic the nicotinamide ribose portion of the NAD+ cofactor, and the oxane can improve pharmacokinetic properties. nih.gov |
Pre-clinical In Vitro Tool Compound Development for Target Validation
Target validation is a critical step in the drug discovery process, and it often relies on the use of potent and selective small-molecule inhibitors to probe the function of a particular protein in a cellular context. The development of such tool compounds requires a scaffold that is synthetically tractable and allows for systematic structure-activity relationship (SAR) studies.
The this compound scaffold is an excellent starting point for the development of in vitro tool compounds. A focused library of analogues can be synthesized by varying the substituents on the piperazine ring. These compounds can then be tested in a battery of in vitro assays, such as enzyme inhibition assays, cell-based signaling assays, and cell viability assays, to identify potent and selective modulators of a specific biological target.
For example, derivatives of this compound have been investigated as potential anticancer agents. researchgate.net In such studies, a series of analogues with different aryl or alkyl groups at the N4 position would be synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. The data from these studies would provide valuable SAR information, which could then be used to design more potent and selective compounds for further pre-clinical development.
Table 2: Representative Research Findings on Piperazinone Derivatives in Pre-clinical Studies
| Compound Class | Biological Target | In Vitro Activity | Reference |
|---|---|---|---|
| Substituted Piperazin-2-ones | VEGFR-2 | IC50 values in the nanomolar range | researchgate.net |
| Thiouracil Amide Piperazines | PARP1 | Inhibition of catalytic activity and induction of apoptosis | nih.govnih.gov |
Current Challenges and Future Research Directions
Overcoming Synthetic Hurdles for Stereoselective and Efficient Production
The synthesis of piperazin-2-one (B30754) derivatives presents ongoing challenges, particularly in achieving high efficiency and stereoselectivity. Current synthetic strategies often involve multi-step processes that can be lengthy and limited by the availability of starting materials. mdpi.com Methods such as cascade double nucleophilic substitution and Jocic-type reactions have been developed for piperazinone synthesis, but optimizing these for large-scale, cost-effective production remains a hurdle. thieme-connect.comresearchgate.netrsc.org
A primary challenge is the control of stereochemistry. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific three-dimensional arrangement. Developing synthetic routes that produce specific enantiomers or diastereomers of 1-(Oxan-4-yl)piperazin-2-one derivatives with high purity is crucial. researchgate.netnih.gov Future research must focus on novel catalytic systems and asymmetric synthesis methodologies to overcome these limitations. nih.govresearchgate.net
| Synthetic Approach | Description | Key Challenges |
| Cascade Reactions | A one-pot process forming multiple chemical bonds, increasing efficiency. thieme-connect.com | Optimizing reaction conditions, controlling side reactions, ensuring high yields. thieme-connect.com |
| Jocic-Type Reactions | Used for forming 1- and 4-substituted piperazin-2-ones from specific diamines. researchgate.net | Regioselectivity with unsymmetrical diamines, maintaining stereochemical integrity. researchgate.net |
| Reductive Cyclization | Involves the cyclization of a linear precursor to form the piperazinone ring. researchgate.net | Requires specific functional groups on the precursor, potential for side product formation. |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to produce a single enantiomer. researchgate.netnih.gov | High cost of catalysts, achieving high enantiomeric excess, scalability. |
Advancements in Targeted Derivatization Strategies for Enhanced Selectivity
The piperazine (B1678402) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com A key strategy for enhancing the selectivity of compounds like this compound is targeted derivatization. This involves the chemical modification of the core structure to optimize its interaction with a specific biological target, such as an enzyme or receptor. nih.govnih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Understanding in Research Models
To fully understand the biological effects of this compound derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how a compound affects a biological system. nih.govmdpi.com This approach moves beyond studying the interaction with a single target to reveal the broader impact on cellular pathways and networks. nih.gov
For example, after treating cells with a derivative, proteomics can identify changes in protein expression, while transcriptomics can measure shifts in gene activity. mdpi.com This integrated analysis can uncover the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers to predict response. nih.govmdpi.com The challenge lies in the complex data analysis and interpretation required to build coherent biological models from these large datasets.
Development of Advanced Computational Models for More Accurate Predictive Analysis
Computational modeling has become an indispensable tool in modern drug discovery and medicinal chemistry. nih.gov For piperazin-2-one derivatives, techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how these molecules bind to their protein targets. researchgate.netrsc.orgrsc.org These models provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, helping to explain the basis of a compound's activity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with biological activity, allowing for the prediction of the potency of new, unsynthesized derivatives. nih.gov The primary challenge is to improve the predictive accuracy of these models. Future advancements will depend on the development of more sophisticated algorithms, the use of larger and more diverse training datasets, and the integration of machine learning and artificial intelligence to better capture the complex relationship between molecular structure and biological function.
| Computational Tool | Purpose | Predicted Parameters |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. rsc.org | Binding pose, binding affinity score. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. rsc.org | Stability of the ligand-receptor complex, conformational changes. |
| QSAR Modeling | Relates variations in chemical structure to changes in biological activity. nih.gov | Potency (e.g., IC50), selectivity of new analogs. |
Exploration of Uncharted Biological Interaction Landscapes
The piperazine and piperazin-2-one scaffolds are known to interact with a diverse array of biological targets, including G-protein coupled receptors, ion channels, and various enzymes. ijrrjournal.comnih.govnih.gov The presence of the sp3-rich oxane moiety can further influence these interactions and guide the molecule toward novel biological spaces. acs.org A significant future direction is the systematic exploration of these uncharted biological interactions.
This can be achieved through high-throughput screening of this compound derivatives against large panels of biological targets. Furthermore, unbiased approaches like chemical proteomics can be used to identify novel protein binding partners directly in a cellular context. Discovering new interactions could open up entirely new therapeutic applications for this class of compounds, moving beyond the currently known activities of piperazine derivatives.
Strategic Directions for Academic Research on Piperazin-2-one Derivatives with Oxane Moieties
Future academic research on this class of compounds should be multidisciplinary, integrating advanced synthetic chemistry, computational modeling, and systems biology. A key strategic direction is the rational design of derivatives based on a synergistic feedback loop between these disciplines.
Initial efforts should focus on establishing highly efficient and stereoselective synthetic routes. thieme.de The resulting compounds can then be screened for biological activity. Hits from these screens should be further investigated using computational models to understand their binding modes and to guide the design of the next generation of more potent and selective analogs. rsc.org Finally, multi-omics approaches should be applied to the most promising candidates to elucidate their detailed mechanisms of action and to understand their effects on the broader biological system. acs.org This integrated strategy will accelerate the exploration of the therapeutic potential of piperazin-2-one derivatives bearing oxane moieties.
Q & A
Q. What are the optimal synthetic routes for 1-(Oxan-4-yl)piperazin-2-one, and how can reaction conditions be systematically evaluated?
- Methodological Answer : Synthesis typically involves coupling oxane (tetrahydropyran) derivatives with piperazin-2-one scaffolds. For systematic evaluation, use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, factorial designs (e.g., 2^k models) can identify critical variables affecting yield and purity . Reaction intermediates should be monitored via TLC or HPLC, and purification methods (e.g., column chromatography or recrystallization) must account for the compound’s polarity and stability .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Follow general safety protocols for piperazine derivatives: use fume hoods, wear nitrile gloves, and avoid inhalation of dust. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation or oxidation. Compatibility testing with storage materials (e.g., glass vs. plastic) is critical, as some derivatives react with polypropylene .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Confirm structure via 1H/13C NMR (focusing on oxane ring protons at δ 3.5–4.5 ppm and piperazinone carbonyl at ~170 ppm) and FT-IR (amide I band ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Reconcile discrepancies by:
- Validating computational models (e.g., DFT) with experimental kinetics under controlled conditions (e.g., solvent effects, pH).
- Conducting multivariate analysis to identify unaccounted variables (e.g., trace metal impurities in catalysts) .
- Cross-referencing with structurally analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one) to assess transferability of theoretical frameworks .
Q. How can factorial design optimize catalytic efficiency in synthesizing this compound derivatives?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between catalyst type (e.g., palladium vs. copper), ligand ratio, and reaction time. For example, a central composite design (CCD) can map nonlinear relationships, prioritizing factors like turnover frequency (TOF) and enantiomeric excess (ee%) . Post-optimization, validate scalability using microreactor systems to maintain reproducibility .
Q. What advanced techniques confirm the mechanism of this compound’s biological interactions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., GPCRs). Pair with molecular dynamics simulations to model ligand-receptor dynamics. For in vitro studies, employ SAR (structure-activity relationship) analysis by synthesizing analogs with modified oxane substituents (e.g., methyl vs. hydroxyl groups) .
Data Contradiction and Validation
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC).
- Perform meta-analysis of existing literature to identify confounding variables (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v).
- Collaborate with independent labs for cross-validation using blinded samples .
Safety and Environmental Considerations
Q. What protocols mitigate environmental risks during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
